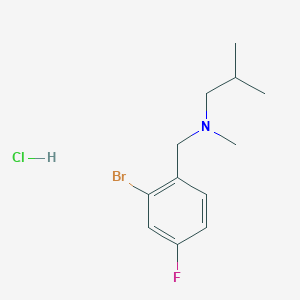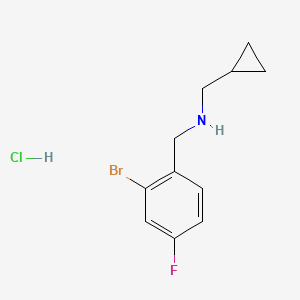
Methyl 2-fluoro-6-vinylbenzoate
概要
説明
Methyl 2-fluoro-6-vinylbenzoate is an organic compound that belongs to the class of fluorinated aromatic esters This compound is characterized by the presence of a fluorine atom at the 2-position and a vinyl group at the 6-position of the benzoate ring
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-6-vinylbenzoate can be synthesized through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 2-fluoro-6-bromobenzoate can be coupled with vinylboronic acid under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The reaction is carried out in the presence of a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are optimized to achieve high yield and purity of the product .
化学反応の分析
Types of Reactions: Methyl 2-fluoro-6-vinylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
科学的研究の応用
Methyl 2-fluoro-6-vinylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine can enhance the bioavailability and metabolic stability of the compound.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets. The vinyl group can undergo further functionalization to create derivatives with improved pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-fluoro-6-vinylbenzoate involves its interaction with molecular targets and pathways within biological systems. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The vinyl group can undergo further chemical modifications, allowing the compound to bind to specific targets and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Methyl 2-fluorobenzoate: Lacks the vinyl group, making it less versatile for further functionalization.
Methyl 6-vinylbenzoate: Lacks the fluorine atom, which can reduce its bioavailability and metabolic stability.
Methyl 2-chloro-6-vinylbenzoate: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness: Methyl 2-fluoro-6-vinylbenzoate is unique due to the presence of both fluorine and vinyl groups. This combination enhances its chemical reactivity, bioavailability, and potential for further functionalization. The fluorine atom improves metabolic stability, while the vinyl group allows for diverse chemical modifications, making it a valuable compound for various applications .
特性
IUPAC Name |
methyl 2-ethenyl-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPLJBFHTDZZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide](/img/structure/B8124675.png)

![(2S)-2-amino-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8124690.png)


![1-[2-(4-Bromophenyl)-ethyl]-3,3-difluoropyrrolidine](/img/structure/B8124710.png)






![1-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl)pyrrolidin-2-one](/img/structure/B8124765.png)

